molecular formula C22H28N2O2 B258732 [4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE

Cat. No.: B258732
M. Wt: 352.5 g/mol
InChI Key: KZSGKMOFYHIQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and an isopropylbenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene reacts with a suitable piperazine derivative.

    Attachment of the Isopropylbenzoyl Group: The final step involves the acylation of the piperazine derivative with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: [4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the isopropylbenzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of isopropylbenzyl alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors in biological systems, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

[4-(2-ETHOXYPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE can be compared with other piperazine derivatives such as:

    1-(2-Methoxyphenyl)-4-(4-isopropylbenzoyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-4-(4-methylbenzoyl)piperazine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: The presence of both the ethoxyphenyl and isopropylbenzoyl groups in this compound provides it with unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3

InChI Key

KZSGKMOFYHIQCY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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